![molecular formula C11H14N4O2S B2635167 (E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 1164455-56-4](/img/structure/B2635167.png)
(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
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Description
(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as 8-prenylcaffeine, is a natural compound found in coffee beans and tea leaves. It has gained attention in recent years due to its potential health benefits and its ability to enhance cognitive function. In
Scientific Research Applications
Synthesis and Antidepressant Properties
A study on the synthesis of 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione demonstrated its antidepressant activity, which was most pronounced at a dose of 1.6 mg/kg, indicating the potential of purine derivatives in pharmacological applications (Khaliullin et al., 2018).
Chemical Properties and Structural Analysis
Research on cis/trans-isomers of aryl substituent 1,4-dicarbonyl derivatives, including detailed 1H and 13C NMR assignments, provides foundational knowledge for understanding the structural and electronic properties of purine derivatives, which can be crucial for their application in medicinal chemistry (Cui Yan-fang, 2007).
Methylation and Reduction Studies
An investigation into the methylation and reduction of various purines sheds light on their chemical reactivity and potential for creating novel compounds with enhanced biological activity, which could be relevant for scientific research applications (Armarego & Reece, 1976).
Synthetic Approaches
The development of new synthetic methods for purine derivatives, such as the synthesis of 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, is crucial for advancing research in medicinal chemistry and drug discovery (Simo, Rybár, & Alföldi, 1995).
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-methylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-5-6-15-7-8(12-11(15)18-3)14(2)10(17)13-9(7)16/h4-5H,6H2,1-3H3,(H,13,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGRMRRHRUBGJ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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